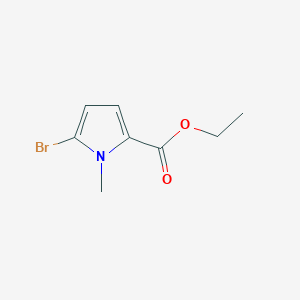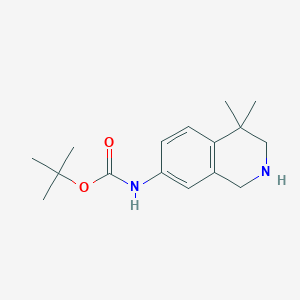![molecular formula C11H12N2O2 B13665905 Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665905.png)
Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The reaction typically requires heating and the use of a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate
Uniqueness
Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
ethyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-7-9-8(2)5-4-6-13(9)10/h4-7H,3H2,1-2H3 |
Clave InChI |
MXONYPUYLSKIAE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C2N1C=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dibromothiazolo[4,5-c]pyridine](/img/structure/B13665823.png)



![2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13665851.png)

![tert-Butyl (6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate](/img/structure/B13665863.png)

![2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13665893.png)
![Bis[2-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13665896.png)
![2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole](/img/structure/B13665898.png)
![Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13665907.png)


